1-(naphthalene-1-carbonyl)-2-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-4,5-dihydro-1H-imidazole
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Overview
Description
1-(Naphthalene-1-carbonyl)-2-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-4,5-dihydro-1H-imidazole is a complex organic compound that features a naphthalene ring, a trifluoromethyl group, and an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(naphthalene-1-carbonyl)-2-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-4,5-dihydro-1H-imidazole typically involves multiple steps, including the formation of the imidazole ring, introduction of the trifluoromethyl group, and coupling with the naphthalene moiety. Common synthetic routes may include:
Formation of the Imidazole Ring: This can be achieved through the condensation of glyoxal, ammonia, and an aldehyde.
Introduction of the Trifluoromethyl Group: This step often involves radical trifluoromethylation, which can be facilitated by reagents such as trifluoromethyl iodide (CF3I) and a radical initiator.
Coupling with Naphthalene: The final step involves coupling the trifluoromethylated imidazole with a naphthalene derivative, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) under mild conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
1-(Naphthalene-1-carbonyl)-2-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-4,5-dihydro-1H-imidazole can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2O2
Reduction: Pd/C, NaBH4, LiAlH4
Substitution: NaH, organolithium reagents
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Reduced imidazole derivatives
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
1-(Naphthalene-1-carbonyl)-2-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-4,5-dihydro-1H-imidazole has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(naphthalene-1-carbonyl)-2-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-4,5-dihydro-1H-imidazole involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with hydrophobic pockets in proteins . The imidazole ring can coordinate with metal ions or participate in hydrogen bonding, further influencing its biological activity .
Comparison with Similar Compounds
Similar Compounds
Trifluoromethylated Imidazoles: Compounds with similar structures but different substituents on the imidazole ring.
Naphthalene Derivatives: Compounds with naphthalene rings but different functional groups attached.
Sulfur-Containing Heterocycles: Compounds with sulfur atoms in the ring structure, such as thiophenes.
Uniqueness
1-(Naphthalene-1-carbonyl)-2-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-4,5-dihydro-1H-imidazole is unique due to the combination of its trifluoromethyl group, naphthalene ring, and imidazole ring. This unique structure imparts specific physicochemical properties, such as high lipophilicity and metabolic stability, making it a valuable compound for various applications .
Properties
IUPAC Name |
naphthalen-1-yl-[2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17F3N2OS/c23-22(24,25)17-8-3-5-15(13-17)14-29-21-26-11-12-27(21)20(28)19-10-4-7-16-6-1-2-9-18(16)19/h1-10,13H,11-12,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNUHNUMLKUAVHN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=N1)SCC2=CC(=CC=C2)C(F)(F)F)C(=O)C3=CC=CC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17F3N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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